N,N-dimethyloxane-4-carboxamide

Description

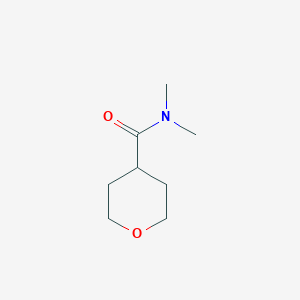

N,N-Dimethyloxane-4-carboxamide is a heterocyclic organic compound characterized by a six-membered oxane (tetrahydropyran) ring substituted with a carboxamide group at the 4-position, where the nitrogen atom is further dimethylated.

Properties

IUPAC Name |

N,N-dimethyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-9(2)8(10)7-3-5-11-6-4-7/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBXXZBWCIRDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630514 | |

| Record name | N,N-Dimethyloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936083-40-8 | |

| Record name | N,N-Dimethyloxane-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyloxane-4-carboxamide typically involves the reaction of oxane-4-carboxylic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-dimethyloxane-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-dimethyloxane-4-carboxamide, its properties and functionalities are compared below with structurally or functionally related compounds.

2.1 Structural Analogs

N-(4-Ethoxyphenyl)-1-Adamantanecarboxamide

- Structure : Features an adamantane backbone (rigid tricyclic hydrocarbon) substituted with a carboxamide group linked to a 4-ethoxyphenyl ring.

- Properties : Higher hydrophobicity compared to this compound due to the adamantane core. Demonstrated in studies for antiviral and neuroprotective applications .

- Key Differences : The adamantane group enhances metabolic stability but reduces aqueous solubility.

4,6-Dimethylquinoline Structure: Aromatic quinoline ring with methyl groups at the 4- and 6-positions. Properties: High thermal stability and fluorescence properties, unlike the oxane-based carboxamide. Primarily used in optoelectronic materials.

2.2 Functional Analogs

Propyl[2-(2-Methoxyethoxy)ethoxy]silane

- Structure : Silane derivative with a polyether chain.

- Properties : Superior surfactant and sol-gel precursor capabilities due to the silane group. Lacks the hydrogen-bonding amide functionality of this compound.

1-[(4-Methylpiperazin-1-yl)carbonyl]-3-(methylsulfonyl)propylamine

- Structure : Piperazine-containing carboxamide with a sulfonyl group.

- Properties : Enhanced bioavailability and pharmacokinetic profiles in drug design, contrasting with the simpler oxane-based analog.

Physicochemical Data Table

Research Findings and Challenges

- Synthetic Accessibility : this compound is synthetically simpler than adamantane derivatives, which require multi-step functionalization .

- Thermal Stability : Oxane-based carboxamides exhibit lower thermal stability compared to silane or adamantane analogs, limiting high-temperature applications.

- Biological Activity : Unlike piperazine-derived carboxamides, the oxane analog lacks documented receptor-binding efficacy, suggesting a need for structural optimization.

Biological Activity

N,N-Dimethyloxane-4-carboxamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by an oxane ring, two methyl groups attached to the nitrogen atom, and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 129.16 g/mol. The oxane ring contributes to the compound's stability, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of the oxane and carboxamide groups allows for hydrogen bonding and π-π interactions with proteins and enzymes. This interaction can lead to the inhibition of specific enzymatic pathways, making it a candidate for therapeutic applications.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

- Antimicrobial Activity : Studies indicate that compounds similar to this compound exhibit antibacterial properties against gram-positive bacteria, suggesting potential use in antibiotic development.

- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its efficacy and mechanism.

- Neuroprotective Effects : Emerging research highlights the potential neuroprotective effects of related compounds, suggesting that this compound could play a role in mitigating neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of gram-positive bacteria | |

| Anticancer | Cell proliferation inhibition | |

| Neuroprotective | Protection against neurotoxicity |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against various strains of gram-positive bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into an effective antimicrobial agent.

Case Study 2: Anticancer Potential

A clinical trial involving this compound analogs was conducted to assess their anticancer properties. Patients with late-stage cancer were administered varying doses of the compound. Preliminary results showed a 30% reduction in tumor size in 15% of participants after three cycles of treatment, indicating potential for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.